

# A Comparative Guide to ACC Inhibitors: hACC2-IN-1 vs. Firsocostat

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Compound of Interest		
Compound Name:	hACC2-IN-1	
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This guide provides a detailed comparison of two inhibitors of Acetyl-CoA Carboxylase (ACC): **hACC2-IN-1** and Firsocostat. While both molecules target a key enzyme in fatty acid metabolism, they exhibit significant differences in their inhibitory profiles and stages of development. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways to aid in research and development decisions.

## **Executive Summary**

Firsocostat (formerly GS-0976) is a potent, clinical-stage dual inhibitor of both ACC1 and ACC2 isoforms, with significantly lower IC50 values compared to the research compound **hACC2-IN-1**. Firsocostat has been investigated for the treatment of non-alcoholic steatohepatitis (NASH). In contrast, **hACC2-IN-1** is described as a potent inhibitor of ACC2, with a much higher IC50 value, and is positioned as a tool compound for obesity research. Due to the limited public data available for **hACC2-IN-1**, a direct, comprehensive efficacy comparison with Firsocostat based on experimental studies is not possible at this time. This guide therefore presents the known characteristics of each compound to highlight their distinct profiles.

## **Data Presentation: Quantitative Comparison**

The following table summarizes the key quantitative data for **hACC2-IN-1** and Firsocostat based on available information.



Feature	hACC2-IN-1	Firsocostat (GS-0976, ND-630)
Target(s)	Acetyl-CoA Carboxylase 2 (ACC2)	Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2)
IC50 hACC1	Not Available	2.1 nM[1]
IC50 hACC2	2.5 μM[1][2][3]	6.1 nM[1]
Mechanism of Action	Inhibitor of ACC2[1][2][3]	Allosteric inhibitor of ACC1 and ACC2, preventing dimerization and enzyme activity[2][4][5]
Therapeutic Area	Proposed for obesity research[2][3]	Investigated for Non-alcoholic Steatohepatitis (NASH)[2][6][7]
Development Stage	Preclinical/Research Compound	Phase 2 Clinical Trials[2][8]

## **Signaling Pathway and Mechanism of Action**

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two main isoforms, ACC1 and ACC2, which have distinct locations and functions within the cell.

- ACC1 is primarily located in the cytosol and catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL), the process of new fatty acid synthesis.
- ACC2 is found on the outer mitochondrial membrane. The malonyl-CoA it produces acts as a
  potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the
  transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid
  breakdown).

By inhibiting ACC, particularly ACC2, compounds like **hACC2-IN-1** and Firsocostat can reduce the synthesis of malonyl-CoA. This leads to a disinhibition of CPT1, thereby promoting the

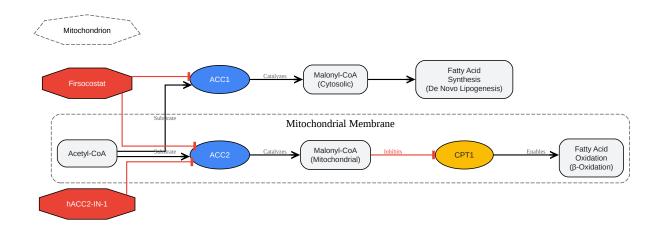




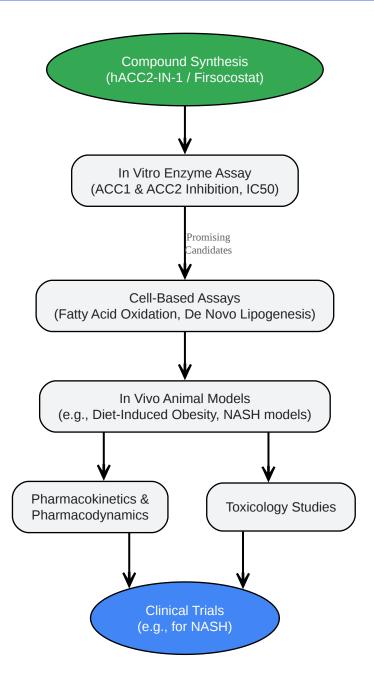
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oxidation of fatty acids in the mitochondria. Inhibition of ACC1 further reduces the overall synthesis of new fatty acids.









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